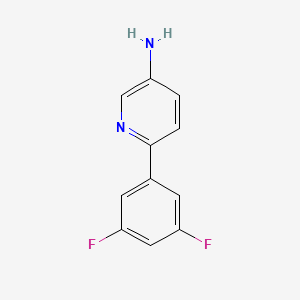

6-(3,5-Difluorophenyl)pyridin-3-amine

Description

Significance of Substituted Pyridine (B92270) Systems in Organic and Medicinal Chemistry

Substituted pyridine systems are fundamental building blocks in the fields of organic and medicinal chemistry. numberanalytics.comnih.govresearchgate.net Pyridine, a six-membered heterocyclic aromatic compound, is structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.orgslideshare.net This nitrogen atom imparts unique properties to the ring, including a dipole moment and basicity, which are crucial for its diverse applications. wikipedia.org

In medicinal chemistry, the pyridine scaffold is a versatile pharmacophore found in a wide array of approved drugs. nih.govnih.gov Its presence can enhance the pharmacokinetic properties of a drug molecule by participating in hydrogen bonding with biological receptors. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. nih.govresearchgate.net The ability to easily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties. nih.gov

In organic synthesis, pyridine and its derivatives serve as essential intermediates, ligands, and catalysts in a variety of chemical reactions. numberanalytics.comyoutube.com They are utilized in coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to construct complex molecular architectures. numberanalytics.com The reactivity of the pyridine ring can be modulated by substituents, enabling a wide range of chemical transformations. researchgate.net

Impact of Fluorine Substitution on Aromatic Systems within Molecular Design

The introduction of fluorine into aromatic systems is a widely employed strategy in modern drug design and materials science. numberanalytics.comtandfonline.com Fluorine, being the most electronegative element, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. numberanalytics.comvaia.com This can significantly alter the physicochemical properties of a molecule.

Key impacts of fluorine substitution include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life. nih.govwikipedia.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, contributing to this enhanced stability. tandfonline.com

Binding Affinity: The substitution of hydrogen with fluorine, which is of a similar size, can enhance the binding affinity of a ligand to its protein target without causing significant steric hindrance. tandfonline.com Fluorine can participate in favorable interactions with biological targets, including dipolar and hydrogen bonding interactions. nih.gov

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govtandfonline.com This modulation of lipophilicity is a critical aspect of drug design. nih.gov

Acidity and Basicity: The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. nih.gov This can influence a molecule's ionization state at physiological pH, affecting its solubility and interaction with biological targets.

The strategic placement of fluorine atoms allows for the precise tuning of a molecule's electronic and steric properties, making it a powerful tool for molecular design. numberanalytics.com

Overview of 6-(3,5-Difluorophenyl)pyridin-3-amine within Advanced Chemical Research Contexts

This compound is a fluorinated pyridyl amine that has garnered attention in advanced chemical research. It serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The compound incorporates the key structural features discussed above: a substituted pyridine ring and fluorine atoms on an attached phenyl group. This combination of a pyridine core, known for its role in bioactive compounds, with the modulating effects of fluorine substitution makes it a molecule of significant interest.

Research involving this compound and its analogs often focuses on their potential as intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. The difluorophenyl moiety can provide specific interactions within protein binding sites, while the aminopyridine core offers a versatile scaffold for further chemical modification.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 438585-63-8 |

| Molecular Formula | C₁₁H₈F₂N₂ |

| Molecular Weight | 206.19 g/mol |

| SMILES | Nc1ccc(c2cc(F)cc(F)c2)nc1 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The Suzuki and Stille cross-coupling reactions are prominent examples that are highly applicable to the synthesis of this compound.

Suzuki Cross-Coupling Approaches for Aryl-Pyridyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net This approach is particularly well-suited for the synthesis of 6-aryl-3-aminopyridines. The general strategy involves the reaction of a pyridine derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, a plausible route involves the coupling of a 6-halopyridin-3-amine with (3,5-difluorophenyl)boronic acid. The halogen on the pyridine ring is typically chlorine, bromine, or iodine. The choice of catalyst is crucial for achieving high yields, with palladium complexes bearing phosphine ligands being commonly employed. acs.org

A typical reaction setup would involve the following components:

| Component | Role | Example |

| Pyridine Substrate | Electrophile | 6-Bromo-pyridin-3-amine |

| Boronic Acid | Nucleophile | (3,5-Difluorophenyl)boronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | Dioxane, Toluene, DMF |

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the desired 6-arylpyridin-3-amine and regenerate the palladium(0) catalyst. The presence of the amine group on the pyridine ring can sometimes interfere with the catalytic cycle, but appropriate choice of ligands and reaction conditions can mitigate these effects. nih.gov

Stille Cross-Coupling Strategies for Heteroaryl Integration

The Stille cross-coupling reaction offers an alternative palladium-catalyzed method for the formation of the aryl-pyridyl bond. organic-chemistry.orgnih.gov This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate. libretexts.orgthermofisher.com A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. organic-chemistry.org

In the context of synthesizing this compound, the reaction would typically involve the coupling of a 6-halopyridin-3-amine with a (3,5-difluorophenyl)stannane reagent, such as (3,5-difluorophenyl)tributylstannane. The choice of palladium catalyst and ligands is similar to that in the Suzuki coupling.

| Reagent | Function | Specific Example |

| Pyridine Substrate | Electrophilic Partner | 6-Iodo-pyridin-3-amine |

| Organostannane | Nucleophilic Partner | (3,5-Difluorophenyl)tributylstannane |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |

| Solvent | Reaction Medium | Toluene, Dioxane |

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The Stille reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com

Multi-Component and Cascade Organic Synthesis Protocols

Multi-component and cascade reactions provide efficient pathways to complex molecules from simple starting materials in a single operation, often with high atom economy. These strategies can be applied to the synthesis of this compound by forming the pyridine ring and introducing the amine functionality in a concerted or sequential manner.

Amine Formation Reactions, Including Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). youtube.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com While not directly forming the 6-aryl-pyridin-3-amine core in one step, it can be a crucial step in a multi-step synthesis. For instance, a precursor ketone, 6-(3,5-difluorophenyl)pyridin-3-one, could be subjected to reductive amination with an ammonia (B1221849) source to yield the target compound.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound but will readily reduce the intermediate iminium ion. masterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution Pathways on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. researchgate.netacs.org The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present at the 2-, 4-, or 6-positions.

To synthesize this compound via an SNAr approach, one could envision a reaction between a 6-(3,5-difluorophenyl)pyridine bearing a suitable leaving group (e.g., a halogen or a nitro group) at the 3-position and an amine nucleophile, such as ammonia or a protected amine equivalent. nih.gov However, nucleophilic substitution at the 3-position of pyridine is generally less favorable than at the 2- or 4-positions. An alternative and more viable SNAr strategy would involve introducing the amine group at a different position and then constructing the rest of the molecule, or utilizing a pre-functionalized pyridine ring where the 3-amino group is already present and the 6-aryl group is introduced subsequently. For instance, starting with 6-chloro-3-nitropyridine, one could first perform a Suzuki or Stille coupling to introduce the 3,5-difluorophenyl group at the 6-position, followed by reduction of the nitro group to an amine.

Condensation Reactions Involving Aromatic Amine Derivatives

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The synthesis of substituted pyridines can be achieved through various condensation strategies. nih.govresearchgate.net For example, the Hantzsch pyridine synthesis and related methodologies involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia or an ammonia equivalent.

A plausible, albeit more complex, approach to this compound could involve a multi-component condensation reaction. For instance, a condensation reaction of a 1,3-dicarbonyl compound, 3,5-difluorobenzaldehyde, and an amino-group-containing component could potentially form the substituted pyridine ring in a single step. researchgate.netnih.gov While powerful, the regioselectivity of such reactions can be a challenge and would require careful selection of substrates and reaction conditions to achieve the desired 6-aryl-3-amino substitution pattern.

An in-depth examination of the synthetic pathways leading to this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methodologies range from multicomponent reactions that build complex heterocyclic systems in a single step to regioselective functionalizations of pyridine rings and the strategic construction of key intermediates. This article explores several advanced synthetic techniques, providing a detailed look into the chemical principles and practical applications involved in the synthesis of this important compound and related structures.

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-difluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-8-3-7(4-9(13)5-8)11-2-1-10(14)6-15-11/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUWKXEEDTCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609990 | |

| Record name | 6-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438585-63-8 | |

| Record name | 6-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(3,5-Difluorophenyl)pyridin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) and difluorophenyl rings, as well as for the amine group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating amine group. The protons of the 3,5-difluorophenyl group will also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the electronegative fluorine atoms. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine-H2 | 8.0 - 8.2 | d (doublet) | ~2-3 Hz |

| Pyridine-H4 | 7.2 - 7.4 | dd (doublet of doublets) | ~8-9 Hz, ~2-3 Hz |

| Pyridine-H5 | 7.5 - 7.7 | d (doublet) | ~8-9 Hz |

| Difluorophenyl-H2', H6' | 7.4 - 7.6 | m (multiplet) | - |

| Difluorophenyl-H4' | 6.8 - 7.0 | tt (triplet of triplets) | ~9 Hz, ~2 Hz |

| -NH₂ | 3.5 - 5.0 (broad) | s (singlet) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons attached to the electronegative nitrogen and fluorine atoms will be deshielded and appear at a higher chemical shift (downfield). Aromatic carbons typically resonate in the δ 100-160 ppm range. testbook.com The carbon atoms directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Pyridine-C2 | 145 - 150 | No |

| Pyridine-C3 | 140 - 145 | No |

| Pyridine-C4 | 120 - 125 | No |

| Pyridine-C5 | 130 - 135 | No |

| Pyridine-C6 | 150 - 155 | No |

| Difluorophenyl-C1' | 140 - 145 | Yes (triplet) |

| Difluorophenyl-C2', C6' | 110 - 115 | Yes (doublet of doublets) |

| Difluorophenyl-C3', C5' | 160 - 165 | Yes (doublet) |

| Difluorophenyl-C4' | 105 - 110 | Yes (triplet) |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the pyridine and difluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the pyridine and difluorophenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈F₂N₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of small molecules or radicals from the parent ion, providing further structural confirmation. Predicted adducts in electrospray ionization could include [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₈F₂N₂ |

| Molecular Weight | 206.19 g/mol |

| Predicted [M]⁺ m/z | 206.0659 |

| Predicted [M+H]⁺ m/z | 207.0737 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C=C and C=N bonds of the aromatic rings, and the C-F bonds.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-N Stretching: Aromatic amines exhibit a C-N stretching absorption in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and phenyl rings.

C-F Stretching: The presence of fluorine atoms is confirmed by strong absorption bands in the 1100-1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes both the pyridine and difluorophenyl rings, is expected to absorb UV radiation, leading to characteristic absorption bands.

The spectrum would likely show intense absorptions corresponding to π → π* transitions associated with the aromatic systems. The presence of the amine group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl (B1667301) or pyridine systems. Weaker n → π* transitions, associated with the non-bonding electrons on the nitrogen atoms, may also be observed. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted Absorption Range (λₘₐₓ, nm) |

|---|---|

| π → π | 250 - 350 |

| n → π | > 300 |

Crystallographic Analysis and Solid State Structural Investigations

Intermolecular Interactions and Crystal Packing MotifsThis part of the analysis focuses on how individual molecules arrange themselves to form the crystal lattice.

Hydrogen Bonding Networks and Their Topological ContributionsThe amine group (-NH₂) on the pyridine (B92270) ring is a potent hydrogen-bond donor, while the nitrogen atom of the pyridine ring is a potential acceptor. This section would describe the specific hydrogen bonds (e.g., N—H···N) that link molecules together. The geometry of these bonds (donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and angles) would be tabulated. The analysis would also describe the resulting network topology, such as the formation of chains, dimers, or more complex three-dimensional sheets.

While the specific data for 6-(3,5-Difluorophenyl)pyridin-3-amine is unavailable, the study of analogous structures suggests that its crystal packing would likely be significantly influenced by N—H···N hydrogen bonds, potentially forming centrosymmetric dimers or one-dimensional chains. The orientation of the fluorophenyl ring relative to the pyridine ring would be a result of the balance between steric repulsion and potential weak intermolecular interactions involving the fluorine atoms.

Without a published crystal structure, any further discussion remains speculative. The scientific community awaits the empirical determination and publication of this compound's crystal structure to fully understand its solid-state properties.

Pi-Stacking Interactions between Aromatic Rings

A definitive analysis of π-stacking interactions requires precise knowledge of the crystal packing, including the distances and orientations between the aromatic rings of adjacent molecules. Without a determined crystal structure, any discussion of these interactions would be purely speculative.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a computational method that relies on a known crystal structure to map and quantify intermolecular interactions. The generation of d_norm surfaces and 2D fingerprint plots, which are crucial for visualizing and understanding close contacts within the crystal lattice, is not possible without the underlying crystallographic information file (CIF).

Crystallographic Data Archiving and Structural Reporting Standards

While general standards for crystallographic data archiving and reporting can be discussed, specific details for this compound, such as its deposition number in the Cambridge Crystallographic Data Centre (CCDC), cannot be provided as no such record appears to exist. Standard practice in the field of chemical crystallography mandates the deposition of crystal structure data in a public repository, such as the CCDC, upon publication of the research. The absence of a CCDC number for this compound further indicates that its crystal structure has not been published in a peer-reviewed journal.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. ijcce.ac.irnih.gov DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density. Calculations for 6-(3,5-Difluorophenyl)pyridin-3-amine would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, yielding the molecule's ground-state energy and electron density.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally finds the coordinates on the potential energy surface that correspond to the lowest energy, representing the equilibrium structure of the molecule.

For a molecule like this compound, a common and reliable method involves using a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of density functional approaches. ijcce.ac.irresearchgate.net The choice of basis set is also critical; it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for organic molecules containing heteroatoms and fluorine. ijcce.ac.irresearchgate.net This basis set is extensive, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. The optimization process would confirm that a true energy minimum has been reached by ensuring the absence of imaginary frequencies in a subsequent vibrational analysis.

Table 1: Illustrative Basis Sets for DFT Calculations This table shows examples of basis sets commonly used for optimizing the geometry of organic molecules.

| Basis Set | Description | Typical Application |

| 6-31G(d) | Double-zeta basis set with polarization functions on heavy atoms. | Initial, less computationally expensive optimizations. |

| 6-311G(d,p) | Triple-zeta basis set with polarization functions on both heavy atoms and hydrogens. | Provides more accurate geometries. |

| 6-311++G(d,p) | Adds diffuse functions to the triple-zeta set for better description of anions and lone pairs. | High-accuracy calculations for molecules with heteroatoms. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized triple-zeta basis set. | High-level calculations where electron correlation is critical. |

Following geometry optimization, a vibrational frequency calculation is performed to analyze the molecule's dynamic properties. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or ring deformations of the pyridine (B92270) and phenyl groups.

The theoretical vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. researchgate.net This comparison helps validate the calculated structure and provides a complete interpretation of the experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to donate or accept electrons, making FMO analysis a powerful tool for predicting reactivity. researchgate.net

The HOMO is the outermost orbital containing electrons and represents the molecule's capacity to act as an electron donor (a nucleophile or base). youtube.comniscpr.res.in A higher HOMO energy level indicates that the molecule can more easily donate its electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the amino group (-NH2) and the nitrogen-containing pyridine ring. The analysis would involve visualizing the HOMO's spatial distribution to identify the most probable sites for electrophilic attack. The energy of the HOMO (EHOMO) is directly related to the ionization potential of the molecule. researchgate.net

The LUMO is the lowest-energy orbital that is empty of electrons and signifies the molecule's ability to act as an electron acceptor (an electrophile or acid). youtube.comniscpr.res.in A lower LUMO energy level suggests a greater propensity to accept electrons. In this compound, the difluorophenyl ring, with its electron-withdrawing fluorine atoms, is likely to contribute significantly to the LUMO. The spatial distribution of the LUMO would highlight the regions most susceptible to nucleophilic attack. The energy of the LUMO (ELUMO) is related to the molecule's electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These indices provide a quantitative measure of stability and reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table outlines key reactivity indices calculated from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = (χ2) / (2η) | A measure of a molecule's ability to act as an electrophile. iucr.org |

To understand site-specific reactivity, local descriptors such as Fukui functions are calculated. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For example, the Fukui function for nucleophilic attack (f+(r)) highlights the sites most likely to accept an electron, which often correspond to the regions with high LUMO density. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density or positive potential, prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, an MEP analysis would likely reveal a high electron density (red) around the nitrogen atom of the pyridine ring and the amino group, indicating their potential as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the regions around the fluorine atoms would likely exhibit a positive potential (blue), marking them as potential hydrogen bond donors and sites for nucleophilic interaction. researchgate.net This charge distribution is critical in understanding how the molecule interacts with other molecules, including biological targets or other components in a material. The incorporation of fluorine atoms is known to significantly influence the electrostatic potential of a molecule. ethernet.edu.et

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This analysis provides a quantitative picture of bonding and antibonding interactions, lone pairs, and the stabilizing effects of charge transfer within a molecule. wisc.edu The strength of these interactions is estimated by second-order perturbation theory, with higher energy values indicating more significant charge delocalization. acadpubl.eu

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated to assess NLO activity include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

For this compound, the presence of electron-donating (amino group) and electron-withdrawing (difluorophenyl group) moieties connected by a π-conjugated system suggests the potential for significant NLO properties. Theoretical calculations would aim to quantify the first-order hyperpolarizability (β). A high calculated value, often compared to a standard NLO material like urea, would indicate that the molecule has the potential for applications such as frequency doubling in lasers. researchgate.net

| Property | Symbol | Significance in NLO |

| Dipole Moment | μ | Influences molecular alignment in an electric field. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and determine the activation energies for different reaction pathways. nih.gov DFT calculations are commonly employed to model these processes.

For this compound, theoretical modeling could be used to investigate its synthesis or its reactivity in various chemical transformations. For instance, the mechanism of a Suzuki coupling reaction to form the C-C bond between the pyridine and phenyl rings could be elucidated. Calculations would identify the transition state structures for key steps like oxidative addition, transmetalation, and reductive elimination. The calculated activation energies would reveal the rate-determining step of the reaction, providing insights that could be used to optimize reaction conditions. nih.gov

Role As Intermediates and Precursors in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Scaffolds (e.g., Imidazopyridines, Pyrazolopyridines)

The 3-aminopyridine (B143674) motif is a well-established precursor for the synthesis of various fused heterocyclic systems due to the presence of two nucleophilic nitrogen atoms (the amino group and the pyridine (B92270) ring nitrogen). While direct literature citations for the use of 6-(3,5-Difluorophenyl)pyridin-3-amine in these specific reactions are not prevalent, its chemical structure makes it an ideal candidate for established synthetic routes to imidazopyridines and pyrazolopyridines.

Imidazo[4,5-b]pyridines: This scaffold can be constructed from 2,3-diaminopyridine (B105623) derivatives. However, another common route to related isomers, imidazo[1,2-a]pyridines, involves the reaction of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction). nih.govnih.gov For the synthesis of imidazo[4,5-b]pyridines, a 3-aminopyridine such as this compound would typically first be converted to a 2,3-diaminopyridine derivative. More direct methods involve the cyclocondensation of a 3-aminopyridine with various reagents. For instance, the reaction of 2,3-diaminopyridine with aldehydes can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. nih.gov A similar strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov These established methods highlight the potential of this compound to serve as a starting material for novel imidazopyridine structures.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine core often utilizes aminopyridine precursors. A common strategy involves the reaction of 2-chloropyridine (B119429) derivatives bearing a cyano group with hydrazine (B178648) hydrate (B1144303) to form 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net Alternatively, 5-aminopyrazole derivatives can react with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring. nih.gov Given the structure of this compound, it could be envisioned as a precursor to a suitably functionalized pyridine that could then be cyclized to form a pyrazolopyridine ring. For example, functionalization of the carbon atoms adjacent to the amine could provide the necessary handles for cyclization reactions.

The following table summarizes potential synthetic pathways for these scaffolds starting from a generic 3-aminopyridine precursor, applicable to this compound.

| Target Scaffold | General Reaction Type | Typical Reagents | Plausible Intermediate from this compound |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | Cyclocondensation | Carboxylic Acids, Aldehydes | 6-(3,5-Difluorophenyl)pyridine-2,3-diamine |

| Pyrazolo[3,4-b]pyridine | Cyclization | Hydrazine, 1,3-Dicarbonyls | 2-Chloro-6-(3,5-difluorophenyl)nicotinonitrile |

Strategic Intermediates for the Synthesis of Novel Chemical Entities

The utility of this compound as a strategic intermediate is prominently demonstrated in the synthesis of Omipalisib (GSK2126458), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). arctomsci.combldpharm.com These kinases are crucial components of a signaling pathway that is frequently mutated in human cancers, making them attractive targets for cancer therapeutics. arctomsci.com

In the synthesis of Omipalisib, this compound serves as a core fragment onto which other key structural motifs are appended. The synthetic route involves the reaction of this aminopyridine with a sulfonyl chloride, a critical step that forms a stable sulfonamide linkage.

Key Synthetic Step in Omipalisib Synthesis:

Reactant A: this compound

Reactant B: 2,4-Difluorobenzenesulfonyl chloride

Reaction: Sulfonamide bond formation

Product: N-[6-(3,5-Difluorophenyl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide

This reaction highlights the role of the amino group as a nucleophile that can be selectively functionalized. The resulting sulfonamide is a key intermediate that is further elaborated through cross-coupling reactions to yield the final complex structure of Omipalisib. nih.gov The choice of the 3,5-difluorophenyl moiety is strategic, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. rsc.org

Derivatization Strategies and Post-Synthetic Functionalization

The primary amino group of this compound is the main site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.

Sulfonylation: As demonstrated in the synthesis of PI3K/mTOR inhibitors, the reaction with sulfonyl chlorides is a key derivatization strategy. nih.govnih.gov This reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct. This approach is widely used to create sulfonamide derivatives, which are a common feature in many biologically active compounds. nih.gov

Amidation: The amino group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. This is a fundamental transformation in organic chemistry and medicinal chemistry for linking molecular fragments.

Alkylation and Arylation: The nitrogen atom can also undergo N-alkylation or N-arylation reactions. For instance, Buchwald-Hartwig amination conditions, which utilize a palladium catalyst, can be employed to form C-N bonds with aryl halides, providing access to N-aryl pyridine derivatives. nih.gov

Post-Synthetic Functionalization: Once this compound has been incorporated into a larger molecule, further functionalization can be carried out on the pyridine or phenyl rings. The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if activated. Conversely, the C-H bonds can be targeted for functionalization using modern catalytic methods. nih.govbohrium.com The difluorophenyl ring can also participate in reactions such as nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a suitable nucleophile, although this typically requires harsh conditions or specific activation.

The following table outlines common derivatization strategies for the amino group of this compound.

| Derivatization Strategy | Reagent Class | Resulting Functional Group | Example Application |

|---|---|---|---|

| Sulfonylation | Sulfonyl Chlorides (e.g., R-SO₂Cl) | Sulfonamide (R-SO₂-NH-) | Synthesis of PI3K/mTOR inhibitors like Omipalisib nih.govarctomsci.com |

| Acylation | Acid Chlorides (e.g., R-COCl) | Amide (R-CO-NH-) | Building blocks for complex molecules |

| N-Arylation | Aryl Halides (e.g., Ar-Br) | Secondary Arylamine (Ar-NH-) | Palladium-catalyzed cross-coupling nih.gov |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Alkylamine | Introduction of alkyl substituents |

Future Research Trajectories and Broader Impact

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. chemistryjournals.net Future research on 6-(3,5-Difluorophenyl)pyridin-3-amine will likely prioritize the development of sustainable and greener synthetic methodologies. Key areas of focus will include the adoption of alternative solvents, the use of biocatalysis, and the implementation of energy-efficient reaction conditions like microwave-assisted synthesis. chemistryjournals.netnih.govnih.gov

Traditional organic syntheses often rely on volatile and toxic solvents. chemistryjournals.net A significant research thrust will be the exploration of greener alternatives such as water, ionic liquids, or supercritical fluids for the synthesis of this compound. chemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net Multicomponent reactions (MCRs) conducted in aqueous media represent a promising eco-friendly and efficient strategy for synthesizing pyridine (B92270) derivatives. nih.govnih.gov

Biocatalysis, which employs enzymes as natural catalysts, offers a powerful tool for conducting chemical transformations under mild conditions with high specificity, thereby reducing the generation of byproducts. chemistryjournals.net Future studies could investigate enzymatic approaches for key steps in the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and reducing energy consumption. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov One-pot multicomponent reactions under microwave irradiation, in particular, offer an efficient and environmentally friendly pathway to highly functionalized pyridine derivatives. nih.gov

The principles of green chemistry also emphasize waste prevention and atom economy. chemistryjournals.net Future synthetic strategies will aim to minimize the formation of waste by designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the final product. A notable example of a greener approach in pyridine synthesis is the site-selective C-H fluorination using reagents like AgF2 under ambient conditions, which avoids the need for pre-functionalized starting materials. orgsyn.orgresearchgate.net

| Green Chemistry Approach | Potential Application in the Synthesis of this compound | Anticipated Benefits |

|---|---|---|

| Alternative Solvents (e.g., water, ionic liquids) | Replacement of traditional volatile organic compounds (VOCs) in reaction and purification steps. | Reduced toxicity, improved safety, and lower environmental impact. chemistryjournals.net |

| Biocatalysis | Use of enzymes for selective transformations, such as amination or C-F bond formation. | High selectivity, mild reaction conditions, and reduced byproducts. chemistryjournals.net |

| Microwave-Assisted Synthesis | Acceleration of key reaction steps, such as cross-coupling or cyclization reactions. | Shorter reaction times, increased yields, and lower energy consumption. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple starting materials, minimizing intermediate isolation steps. | Improved efficiency, atom economy, and reduced waste. nih.gov |

| C-H Functionalization | Direct introduction of the amino or difluorophenyl group onto a pyridine core. | Fewer synthetic steps and reduced use of protecting groups. nih.gov |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The optimization of chemical processes relies heavily on a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable in this regard. spectroscopyonline.comfu-berlin.de Future research will likely involve the application of such probes to the synthesis of this compound to gain deeper insights into the reaction dynamics.

Vibrational spectroscopy, including Near-Infrared (NIR), mid-infrared (FTIR), and Raman spectroscopy, offers non-invasive methods for tracking the concentration of reactants, intermediates, and products in real-time. tudublin.iemdpi.comspectroscopyonline.com These techniques can be implemented using fiber-optic probes inserted directly into the reaction vessel, providing continuous data without the need for sample withdrawal. mdpi.com This is particularly advantageous for reactions involving transient or labile intermediates. spectroscopyonline.com For instance, in situ infrared spectroscopy has been successfully used to study the mechanism of pyridine synthesis from acrolein and ammonia (B1221849), identifying key intermediates in the process. researchgate.net

Fluorescence spectroscopy is another powerful tool for in-situ monitoring, offering high sensitivity for fluorescent species. mdpi.com While its application would depend on the specific reaction pathway and the presence of fluorescent intermediates or reagents, it could provide valuable kinetic information. mdpi.com

The data generated from these in-situ spectroscopic techniques can be used to develop accurate kinetic models, identify reaction endpoints, and ensure process consistency and quality. spectroscopyonline.com This information is crucial for optimizing reaction conditions, improving yields, and preventing the formation of impurities.

| Spectroscopic Technique | Information Provided | Potential Application in Monitoring the Synthesis of this compound |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups. spectroscopyonline.com | Tracking the formation of the amine group and the incorporation of the difluorophenyl moiety. |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR. spectroscopyonline.com | Monitoring changes in the pyridine ring structure and C-F bonds. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of vibrations. tudublin.ie | Quantitative analysis of reactants and products in the reaction mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about molecules in solution. fu-berlin.de | Identification of intermediates and elucidation of reaction mechanisms. |

| Mass Spectrometry (MS) | Detection of species based on mass-to-charge ratio. fu-berlin.de | Identification of reactive intermediates present at low concentrations. fu-berlin.de |

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is revolutionizing the way chemical research is conducted. jstar-research.com For this compound, this integration offers the potential to accelerate the discovery of new applications and to optimize its properties for specific purposes.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. jstar-research.comnih.gov These calculations provide fundamental insights into the behavior of the molecule. nih.gov For fluorinated aromatic compounds, computational studies can elucidate the effect of fluorine substitution on the electronic and optical properties. nih.govemerginginvestigators.org

Machine learning models can be trained on large datasets of calculated or experimental data to predict the properties of new compounds. researchgate.netkneopen.com For this compound and its derivatives, quantitative structure-property relationship (QSPR) models could be developed to predict various properties, such as solubility, reactivity, and potential biological activity. researchgate.net These predictive models can significantly reduce the time and cost associated with experimental screening of new compounds. researchgate.net

For example, ML models have been successfully used to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) derivatives. kneopen.com Similar approaches could be applied to predict the performance of this compound in various applications. Furthermore, deep learning models are being developed for the accurate prediction of properties like pKa for small drug-like molecules, including pyridine derivatives. acs.org

The integration of ML and computational chemistry can also aid in the design of new molecules with desired properties. By using predictive models, researchers can virtually screen large libraries of potential derivatives of this compound to identify candidates with enhanced performance for specific applications.

| Integrated Approach | Objective | Potential Impact on Research of this compound |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | To compute fundamental molecular properties like electronic structure, vibrational frequencies, and reaction energetics. jstar-research.com | Provides a deeper understanding of the intrinsic properties and reactivity of the molecule. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) Modeling | To develop predictive models for physicochemical properties (e.g., solubility, logP) and biological activities. researchgate.net | Enables rapid virtual screening of derivatives and prioritization of candidates for experimental testing. researchgate.net |

| Machine Learning-Assisted Reaction Optimization | To predict optimal reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis. | Accelerates the development of efficient and high-yielding synthetic routes. |

| Predictive Modeling of Spectroscopic Data | To predict NMR, IR, and Raman spectra for structural elucidation. jstar-research.com | Aids in the characterization of new derivatives and reaction products. |

Exploration of New Applications in Materials Science, Catalysis, and Supramolecular Chemistry

The unique electronic properties conferred by the difluorophenyl and aminopyridine moieties suggest that this compound could find applications in diverse fields beyond its current uses.

In materials science , fluorinated aromatic compounds are of interest for the development of advanced materials with tailored properties. The presence of fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity. acs.org The difluorophenyl group in this compound could make it a valuable building block for the synthesis of fluorinated polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The amino group provides a reactive handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

While specific catalytic applications of this compound have not been reported, the pyridine nitrogen and the amino group offer potential coordination sites for metal ions. This suggests that it could serve as a ligand in the design of novel catalysts. For instance, ruthenium-based catalysts are effective for the hydrogenation of pyridine and its derivatives, and the electronic properties of the pyridine ligand can influence the catalytic activity. researchgate.net Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic performance in various organic transformations.

In supramolecular chemistry , the ability of molecules to self-assemble into well-defined architectures through non-covalent interactions is of fundamental importance. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, has emerged as a powerful tool for crystal engineering. mdpi.comacs.org The fluorine atoms in the difluorophenyl ring of this compound, along with the hydrogen bond donor and acceptor capabilities of the aminopyridine moiety, provide multiple sites for engaging in supramolecular interactions. acs.orgresearchgate.net This could enable the formation of interesting and potentially functional supramolecular assemblies, such as co-crystals with other molecules, which may exhibit unique optical or electronic properties. acs.org The study of halogen-bonded supramolecular assemblies based on phenylethynyl pyridine derivatives demonstrates how systematic chemical modifications can be used to control crystal packing. acs.orgacs.org

| Field | Potential Application of this compound | Underlying Chemical Features |

|---|---|---|

| Materials Science | Monomer for fluorinated polymers, component of organic electronic materials. | Presence of fluorine atoms enhancing thermal and chemical stability; amino group for polymerization. acs.org |

| Catalysis | Ligand for transition metal catalysts. | Pyridine nitrogen and amino group as metal coordination sites. researchgate.net |

| Supramolecular Chemistry | Building block for co-crystals and other self-assembled structures. | Potential for halogen bonding via fluorine atoms and hydrogen bonding via the aminopyridine moiety. acs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3,5-Difluorophenyl)pyridin-3-amine, and what analytical techniques are used to confirm its purity?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure B (as in ) involves using Pd(OAc)₂, Xantphos as a ligand, and halogenated pyridine precursors (e.g., 2,6-dichloro-3-fluoropyridine) with substituted anilines under basic conditions (e.g., t-BuONa). Another method involves nucleophilic substitution of fluorinated pyridines ( ).

- Analytical Techniques : LCMS monitors reaction progress (e.g., incomplete conversions requiring reagent re-addition, as in ). Post-synthesis, purification employs column chromatography (EtOAc/hexanes gradients) and crystallization. Structural confirmation uses NMR (¹H/¹³C), elemental analysis (CHN), and melting point determination ( ).

Q. How do the positions of fluorine substituents influence the compound's electronic properties and reactivity?

- Answer : Fluorine atoms at the 3- and 5-positions of the phenyl ring enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. This increases reactivity toward amination ( ). Fluorine's inductive effect also modulates the pyridine ring’s electron density, affecting binding to biological targets (e.g., enzymes or receptors) by altering hydrogen-bonding or hydrophobic interactions ( ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address incomplete conversion in the amination of halogenated pyridine precursors?

- Answer : Incomplete conversions (observed in ) may arise from catalyst deactivation or insufficient reagent ratios. Strategies include:

- Catalyst Optimization : Increasing Pd(OAc)₂ loading or using alternative ligands (e.g., Xantphos vs. SPhos) to enhance coupling efficiency ().

- Reagent Stoichiometry : Sequential addition of reagents (e.g., doubling diethyl dithiophosphate in ) to drive reactions to completion.

- Reaction Monitoring : Real-time LCMS tracking to identify stalled intermediates and adjust conditions dynamically ().

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results regarding the compound's biological activity?

- Answer : Discrepancies may stem from unaccounted solvation effects or conformational flexibility. Approaches include:

- Advanced Spectroscopy : Microscale thermophoresis (MST) or surface plasmon resonance (SPR) to measure binding affinities under physiological conditions.

- Computational Refinement : Molecular dynamics simulations incorporating explicit solvent models to improve docking accuracy ().

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of fluorine or amine groups to isolate electronic vs. steric contributions ().

Methodological Considerations

- Reaction Troubleshooting : For low yields in fluorinated pyridine synthesis (e.g., ), alternative fluorination agents (e.g., DAST) or microwave-assisted heating may improve efficiency.

- Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.